Naphthalen-2-yl 4-nitrobenzenesulfonate
Overview
Description
Naphthalen-2-yl 4-nitrobenzenesulfonate, also known as NBS, is a chemical compound commonly used in organic synthesis. It is a white to light yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. NBS is a versatile reagent that is used in a wide range of chemical reactions due to its ability to selectively introduce nitro and bromo functional groups into organic molecules.
Scientific Research Applications
Micellar Kinetic Effects in Gemini Micellar Solutions : This study investigated the kinetics of reactions involving 4-nitrobenzenesulfonate and methyl naphthalene-2-sulfonate in micellar solutions. It was found that the rate constant of these reactions varied with a sphere-to-rod transition in the micelles, affecting the micellar ionization degree and surfactant molar volume (Rodríguez et al., 2007).
Anticancerous Drug Evaluation : Nitroaromatics, including compounds related to naphthalene and 4-nitrobenzenesulfonate, were synthesized and evaluated for their anticancerous properties. These compounds showed significant antitumor activity and protected DNA against hydroxyl free radicals (Shabbir et al., 2015).
Ionic Surfactant Selective Electrode : A study utilizing naphthalene in the development of an ionic surfactant selective electrode. This work demonstrated the potential application of naphthalene derivatives in sensor technology (Kataoka & Kambara, 1974).
Environmental Monitoring : Research on the extraction and detection of benzene- and naphthalenesulfonates in industrial effluents highlighted their widespread use in various industries and the importance of monitoring these compounds in environmental samples (Alonso et al., 1999).
Antibacterial Agents : A study on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides explored their potential as potent antibacterial agents, demonstrating the bioactive properties of naphthalene derivatives (Abbasi et al., 2015).
SN2 Substitution Reactions Study : This research focused on the SN2 substitution reactions between methyl naphthalene-2-sulfonate and methyl 4-nitrobenzenesulfonate, providing insights into the reaction mechanisms and kinetics in surfactant solutions (Graciani et al., 2012).
Photophysical Characterization in Organic Light Emitting Diodes : The study of organotin compounds derived from Schiff bases, including naphthalene derivatives, for their application in organic light-emitting diodes (OLEDs) illustrates the potential of these compounds in electronic applications (García-López et al., 2014).
Nitration Studies of Naphthalene in Aqueous Systems : This research examined the nitration of naphthalene, a process relevant to understanding environmental pollutant transformation and the formation of nitro-aromatic compounds (Vione et al., 2005).
properties
IUPAC Name |
naphthalen-2-yl 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-17(19)14-6-9-16(10-7-14)23(20,21)22-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBNNBSNKNHLIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4-nitrobenzene-1-sulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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